4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Description
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole ring substituted with a propyl group at the 3-position and a benzylamine moiety at the 5-position, which is further modified as a hydrochloride salt. The compound has been explored in pharmaceutical and agrochemical research due to the versatility of the 1,2,4-oxadiazole scaffold, which is known for its metabolic stability and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C12H16ClN3O |
|---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-2-3-11-14-12(16-15-11)8-9-4-6-10(13)7-5-9;/h4-7H,2-3,8,13H2,1H3;1H |
InChI Key |
NGSAABHZKQBLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an anti-infective agent, showing activity against bacteria and viruses.
Mechanism of Action
The mechanism of action of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride involves its interaction with molecular targets in cells. For instance, in cancer cells, it may activate caspase enzymes that lead to apoptosis . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting normal cellular processes and leading to cell death.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Observations :
- Substituent Size and Bioactivity: The propyl substituent in the target compound offers moderate hydrophobicity, while the cyclopropyl analog (smaller ring) may enhance solubility .
- Biological Activity: SLP7111228, with a bulky 4-octylphenyl group, exhibits nanomolar inhibition of SphK1, highlighting the importance of extended alkyl chains in target binding . The discontinued status of the propyl analog suggests inferior efficacy or stability compared to these optimized derivatives .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride (CAS Number: 1389310-29-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is characterized by the presence of an oxadiazole ring and an aniline moiety. Its molecular formula is , with a molecular weight of 217.27 g/mol. The compound exhibits properties typical of oxadiazole derivatives, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit significant biological activities, including:
- Antimicrobial Activity : Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance, derivatives similar to 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism for tumor suppression.
- Anti-inflammatory Effects : Some derivatives have exhibited anti-inflammatory properties, which may be relevant in treating conditions characterized by chronic inflammation.
Antimicrobial Activity
A study focusing on oxadiazole derivatives highlighted their effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro tests on cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (Breast cancer) | 25.72 ± 3.95 |
| U87 (Glioblastoma) | 45.2 ± 13.0 |
The results indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanisms of action .
The biological activity of 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is believed to involve interaction with specific molecular targets within cells:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival and proliferation.
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Case Study on Anticancer Properties : A study involving tumor-bearing mice showed that administration of the compound resulted in significant tumor size reduction compared to control groups.
- Clinical Evaluation : Early-phase clinical trials are underway to evaluate the safety and efficacy of similar oxadiazole compounds in cancer patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
